molecular formula C13H16N2O2 B2846371 Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide CAS No. 2124754-01-2

Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide

Cat. No. B2846371
CAS RN: 2124754-01-2
M. Wt: 232.283
InChI Key: CFPFEAUFXKXEIQ-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They are characterized by their versatility and structural similarity to important pharmacophore centers . They have attracted significant interest in medicinal chemistry due to their numerous biological activities .


Synthesis Analysis

The synthesis of spiro compounds has been an active research field of organic chemistry for well over a century . They are typically formed through a reaction of a diol with a cyclic ketone . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed .


Molecular Structure Analysis

Spiro compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This balance between conformational restriction and flexibility makes them free from absorption and permeability issues .


Chemical Reactions Analysis

Spiro compounds have been found to act as antioxidants (AO), substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .


Physical And Chemical Properties Analysis

Spiro compounds are characterized by their good balance between conformational restriction and flexibility, which makes them free from absorption and permeability issues . They are also known for their versatility and structural similarity to important pharmacophore centers .

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has explored the preparation and application of spiro compounds, including those related to "Spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide". For instance, studies have demonstrated efficient synthesis methods for spirooxindoles, highlighting their importance in medicinal chemistry due to their biological activities. Organocatalytic approaches have been employed to achieve high enantiopurity and structural diversity in spiro compounds, offering new avenues for diversity-oriented synthesis and drug discovery (Xiao-Hua Chen et al., 2009).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the development of novel synthetic routes has facilitated the creation of complex spiro frameworks. This includes the preparation of spiro[indene-1,1'-isoindolin]-3'-ones via sulfuric acid-promoted cascade cyclization, showcasing the versatility of spiro compounds in synthesizing structurally diverse heterocycles (Lang Sun et al., 2017).

Medicinal Chemistry Applications

Spiro compounds are also pivotal in medicinal chemistry, where their complex structures are often associated with a wide range of biological activities. The enantioselective synthesis of spiro[tetrahydrocarbazole-3,3'-oxindoles], for example, is notable for constructing spiro frameworks with optical purity, indicating potential applications in developing therapeutics (Yang Wang et al., 2015).

Material Science and Catalysis

In materials science, spiro compounds have been utilized in the synthesis of novel polymeric materials, demonstrating enhanced solubility and thermal stability. The synthesis of aromatic polyamides containing spirobifluorene moieties, for example, reveals the potential of spiro compounds in creating materials with unique properties (Shen-Chang Wu & C. Shu, 2003).

Mechanism of Action

The mechanism of action of spiro compounds is largely dependent on their specific structure and the biological target they interact with. Some spiro compounds have been found to act as antioxidants, preventing damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Future Directions

The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases . Therefore, spiro compounds, due to their antioxidant properties, could play a significant role in future drug development .

properties

IUPAC Name

spiro[1,2-dihydroindene-3,2'-morpholine]-4'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(16)15-7-8-17-13(9-15)6-5-10-3-1-2-4-11(10)13/h1-4H,5-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPFEAUFXKXEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(CCO2)C(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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